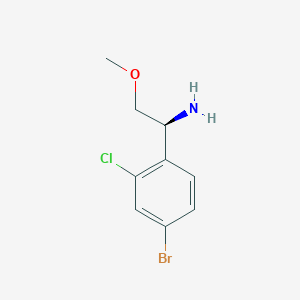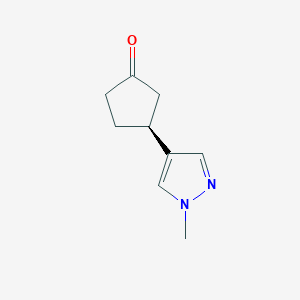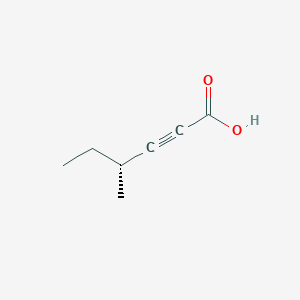
(R)-4-Methylhex-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Methylhex-2-ynoic acid is an organic compound with a unique structure characterized by a terminal carboxylic acid group and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylhex-2-ynoic acid typically involves the use of alkyne precursors and carboxylation reactions. One common method is the alkylation of propargyl alcohol followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydride and oxidizing agents like potassium permanganate.
Industrial Production Methods: Industrial production of ®-4-Methylhex-2-ynoic acid may involve large-scale oxidation processes and the use of continuous flow reactors to ensure high yield and purity. The optimization of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: ®-4-Methylhex-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes.
Scientific Research Applications
®-4-Methylhex-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Methylhex-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Methylhexanoic acid: Lacks the alkyne group, resulting in different reactivity and applications.
Hex-2-ynoic acid: Similar structure but without the methyl group, affecting its chemical properties and biological activity.
Propargyl alcohol: Contains the alkyne group but lacks the carboxylic acid group, leading to different uses in synthesis.
Uniqueness: ®-4-Methylhex-2-ynoic acid is unique due to the presence of both the alkyne and carboxylic acid functional groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(4R)-4-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
LNPJWHMAAGDLIG-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H](C)C#CC(=O)O |
Canonical SMILES |
CCC(C)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B12981201.png)
![1,8-Diazaspiro[4.5]decane](/img/structure/B12981206.png)
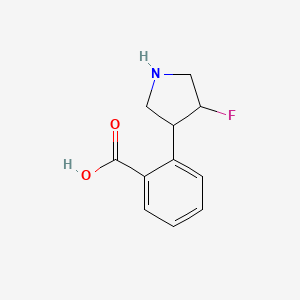
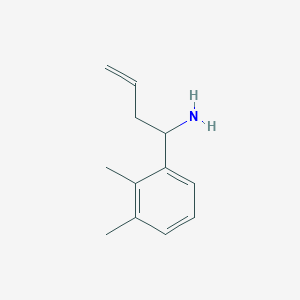
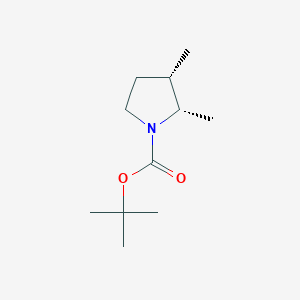
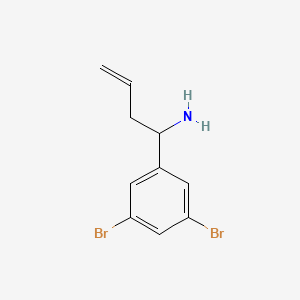
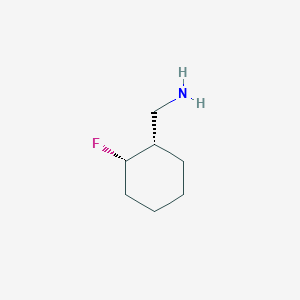
![Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12981247.png)
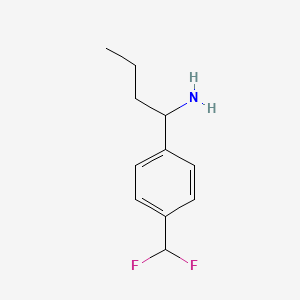
![Thieno[2,3-c]pyridazine](/img/structure/B12981257.png)
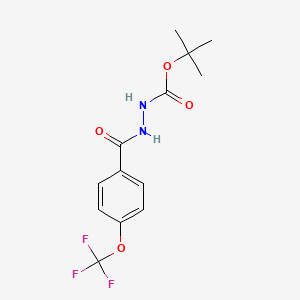
![Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol](/img/structure/B12981272.png)
